(R)-2-amino-3-methoxypropanoic acid

Descripción general

Descripción

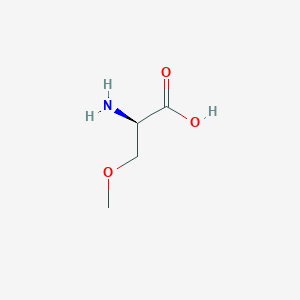

®-2-amino-3-methoxypropanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral amino acid derivative, where the amino group is attached to the second carbon atom, and a methoxy group is attached to the third carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-3-methoxypropanoic acid can be achieved through several methods One common approach involves the asymmetric synthesis starting from a chiral precursor

Industrial Production Methods: Industrial production of ®-2-amino-3-methoxypropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient conversion of starting materials to the desired product.

Análisis De Reacciones Químicas

Types of Reactions: ®-2-amino-3-methoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines are used under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amino acids.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Methods of (R)-2-amino-3-methoxypropanoic acid

| Method | Description |

|---|---|

| Asymmetric Synthesis | Utilizes chiral precursors to produce enantiomerically pure compounds. |

| Chemoenzymatic Method | Combines chemical and enzymatic approaches for efficient synthesis with high selectivity. |

Scientific Research Applications

- Chemistry :

-

Biology :

- This compound plays a role in metabolic pathways and enzyme interactions. Specifically, it is involved in the modulation of the NMDA receptor through its parent compound, D-serine, which enhances glutamate signaling. This mechanism is critical for synaptic plasticity and cognitive functions .

-

Medicine :

- This compound has been investigated for its potential therapeutic applications. Research indicates that it may exhibit antidepressant-like effects by modulating the brain-derived neurotrophic factor (BDNF) signaling pathway . Furthermore, it is used as an intermediate in the synthesis of amino acid derivatives and other bioactive compounds .

- Industry :

Case Study 1: Antidepressant Effects

A study investigated the effects of this compound on mice models exhibiting depressive behaviors. Results demonstrated that administration led to significant reductions in depressive symptoms, attributed to alterations in synaptic adaptations and BDNF signaling pathways .

Case Study 2: Drug Synthesis

In pharmaceutical research, this compound was employed as an intermediate in synthesizing novel anti-tubercular compounds. These compounds showed promising activity against multidrug-resistant strains of tuberculosis, highlighting the importance of this amino acid derivative in addressing global health challenges .

Mecanismo De Acción

The mechanism of action of ®-2-amino-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.

Comparación Con Compuestos Similares

(S)-2-amino-3-methoxypropanoic acid: The enantiomer of ®-2-amino-3-methoxypropanoic acid.

2-amino-3-hydroxypropanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.

2-amino-3-methylpropanoic acid: A compound with a methyl group instead of a methoxy group.

Uniqueness: ®-2-amino-3-methoxypropanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(R)-2-amino-3-methoxypropanoic acid, also known as O-methyl-D-serine, is a chiral amino acid derivative that has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and implications in various fields such as neurobiology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C4H9NO3

- Molecular Weight : 117.12 g/mol

- CAS Number : 86118-11-8

The compound features a methoxy group attached to the propanoic acid backbone, which contributes to its unique properties and biological functions. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for laboratory applications.

Target Interaction

This compound primarily acts as a modulator of the NMDA (N-methyl-D-aspartate) receptor by binding to its glycine site. This interaction enhances the receptor's response to glutamate, a key neurotransmitter involved in synaptic plasticity and cognitive functions.

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Neurotransmitter Modulation : It influences glutamatergic signaling, which is critical for learning and memory processes.

- Glycine Metabolism : It serves as a substrate for glycine N-methyltransferase, converting it into glycine, an important inhibitory neurotransmitter.

Pharmacokinetics

This compound exhibits linear pharmacokinetics with:

- Time to Maximum Concentration (tmax) : 1–2 hours post-administration.

- Half-Life (t1/2) : Approximately 33 hours, indicating prolonged activity in biological systems.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties by enhancing synaptic transmission and potentially mitigating neurodegenerative processes. Preliminary studies suggest it may improve cognitive functions, although further investigations are required to elucidate specific mechanisms.

Antidepressant-Like Effects

Studies have demonstrated that this compound can produce antidepressant-like effects in animal models by modulating the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal health and resilience.

Scientific Research

This compound is utilized in various research applications:

- Neuroscience : Investigated for its role in neurotransmitter systems and cognitive enhancement.

- Medicinal Chemistry : Explored as a precursor for synthesizing more complex pharmaceutical compounds.

Therapeutic Potential

The compound's ability to influence neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression, schizophrenia, and other neuropsychiatric disorders. Its interaction with NMDA receptors suggests potential applications in managing excitotoxicity-related conditions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-methoxypropanoic acid | Similar backbone but different chirality | Potentially different biological activity |

| (R)-Amino-2-methylpropanoic acid | Methyl group instead of methoxy | Different steric properties |

| (R)-Serine | Lacks methoxy group | More polar and hydrophilic |

| (R)-Threonine | Contains a hydroxyl group | Different functional properties |

This table highlights how variations in structure can lead to differences in solubility, biological activity, and reactivity, emphasizing the distinctiveness of this compound within this chemical family.

Case Studies

Recent studies have focused on the role of this compound in enhancing cognitive functions:

- Cognitive Enhancement Study : A study demonstrated that administration of the compound improved performance in memory tasks among rodent models, suggesting its potential as a cognitive enhancer.

- Neuroprotection Against Excitotoxicity : Another study indicated that pre-treatment with this compound reduced neuronal death caused by excessive glutamate exposure, highlighting its protective role against excitotoxic damage.

Propiedades

IUPAC Name |

(2R)-2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275854 | |

| Record name | O-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86118-11-8 | |

| Record name | O-Methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86118-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, O-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of developing a chemoenzymatic method for preparing optically active O-methyl-D-serine?

A1: The research article focuses on developing an efficient method for producing optically active O-methyl-D-serine []. Optically active compounds are crucial in pharmaceutical research and development because different enantiomers (mirror image forms of the same molecule) can have distinct biological activities. Having access to a specific enantiomer, like O-methyl-D-serine, allows researchers to investigate its unique properties and potential applications without interference from its mirror image. Chemoenzymatic synthesis combines the advantages of chemical and enzymatic approaches, potentially offering high selectivity, efficiency, and environmental friendliness in producing this valuable compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.